molecular formula C11H18ClN B13468475 3-Methyl-4-phenylbutan-1-amine hydrochloride

3-Methyl-4-phenylbutan-1-amine hydrochloride

Cat. No.: B13468475
M. Wt: 199.72 g/mol
InChI Key: ONPPJLMXRVFWSB-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 3-Methyl-4-phenylbutan-1-amine, which is a derivative of phenethylamine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-Methyl-4-phenylbutan-1-amine with hydrochloric acid. The amine is dissolved in an appropriate solvent, such as ethanol or methanol, and hydrochloric acid is added to the solution. The reaction mixture is then stirred at room temperature until the formation of the hydrochloride salt is complete. The product is isolated by filtration and recrystallized from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-phenylbutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Another phenethylamine derivative with similar chemical properties.

    3-Methyl-1-phenylbutan-1-amine: A structural isomer with different biological activity.

    Phenethylamine: The parent compound with a simpler structure.

Uniqueness

3-Methyl-4-phenylbutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and effects are desired .

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

3-methyl-4-phenylbutan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-10(7-8-12)9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H

InChI Key

ONPPJLMXRVFWSB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)CC1=CC=CC=C1.Cl

Origin of Product

United States

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